Cas no 35572-79-3 (5-chloro-2-methyl-1,3-dinitro-benzene)

5-Chloro-2-methyl-1,3-dinitro-benzene is a nitroaromatic compound characterized by its chloro and methyl substituents on a dinitrobenzene backbone. This structure imparts distinct reactivity, making it useful as an intermediate in organic synthesis, particularly in the production of dyes, agrochemicals, and specialty chemicals. The electron-withdrawing nitro groups enhance its suitability for nucleophilic substitution reactions, while the chloro and methyl groups offer additional sites for functionalization. Its stability under standard conditions ensures reliable handling and storage. The compound’s defined molecular structure allows for precise control in synthetic applications, contributing to its utility in fine chemical manufacturing and research-oriented processes.
5-chloro-2-methyl-1,3-dinitro-benzene structure
35572-79-3 structure
Product Name:5-chloro-2-methyl-1,3-dinitro-benzene
CAS No:35572-79-3
MF:C7H5ClN2O4
MW:216.578600645065
MDL:MFCD01109849
CID:295728
PubChem ID:2749341
Update Time:2025-11-04

5-chloro-2-methyl-1,3-dinitro-benzene Chemical and Physical Properties

Names and Identifiers

    • 5-Iodo-2-methyl-1,3-dinitrobenzene
    • 4-IODO-2,6-DINITROTOLUENE
    • Benzene,5-chloro-2-methyl-1,3-dinitro-
    • 4-Chlor-2,6-dinitro-toluol
    • 4-chloro-2,6-dinitro-toluene
    • 5-chloro-2-methyl-1,3-dinitro-benzene
    • 4-Chloro-2,6-dinitrotoluene
    • 5-chloro-2-methyl-1,3-dinitrobenzene
    • 2,6-dinitro-4-chloro-tolurene
    • 35572-79-3
    • MFCD01109849
    • AKOS004904722
    • KEPIENQOWOJEBQ-UHFFFAOYSA-N
    • CS-0055839
    • SCHEMBL3612247
    • A924671
    • AMY7258
    • P10170
    • SY225477
    • MDL: MFCD01109849
    • Inchi: 1S/C7H5ClN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
    • InChI Key: KEPIENQOWOJEBQ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(C)=C(C=1)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 215.99400
  • Monoisotopic Mass: 215.994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 91.6A^2

Experimental Properties

  • PSA: 91.64000
  • LogP: 3.51120

5-chloro-2-methyl-1,3-dinitro-benzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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5-chloro-2-methyl-1,3-dinitro-benzene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:35572-79-3)4-IODO-2,6-DINITROTOLUENE
Order Number:sfd16847
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
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Amadis Chemical Company Limited
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(CAS:35572-79-3)5-chloro-2-methyl-1,3-dinitro-benzene
Order Number:A924671
Stock Status:in Stock
Quantity:1.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:41
Price ($):199.0
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Additional information on 5-chloro-2-methyl-1,3-dinitro-benzene

Professional Introduction to 5-chloro-2-methyl-1,3-dinitro-benzene (CAS No. 35572-79-3)

5-chloro-2-methyl-1,3-dinitro-benzene, identified by the Chemical Abstracts Service Number (CAS No.) 35572-79-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical research. This compound, featuring a chloro substituent and two nitro groups on a methyl-substituted benzene ring, exhibits unique chemical properties that make it valuable in various synthetic pathways. Its structural configuration not only influences its reactivity but also its potential applications in medicinal chemistry and material science.

The synthesis of 5-chloro-2-methyl-1,3-dinitro-benzene typically involves the nitration of methyl-chlorobenzene or 2-chloro-toluene, followed by careful control of reaction conditions to ensure regioselectivity. The presence of both nitro groups enhances the electrophilic nature of the aromatic ring, making it susceptible to further functionalization. This characteristic is particularly useful in constructing more complex molecular architectures, such as heterocyclic compounds or biologically active scaffolds.

In recent years, researchers have been exploring the utility of 5-chloro-2-methyl-1,3-dinitro-benzene in the development of novel pharmaceuticals. Its nitro-substituted benzene core is a common motif in many drugs due to its ability to serve as a pharmacophore. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The electron-withdrawing nature of the nitro groups can modulate the electronic properties of the aromatic system, influencing binding interactions with biological targets.

One notable area of research involves the use of 5-chloro-2-methyl-1,3-dinitro-benzene as a precursor in the synthesis of dyes and pigments. The strong absorption characteristics of nitro aromatic compounds make them suitable for high-performance colorants used in industrial applications. Additionally, the chlorine atom provides a handle for further chemical modifications, allowing for the creation of a diverse library of derivatives with tailored properties.

The impact of substituent positions on the reactivity and functionality of 5-chloro-2-methyl-1,3-dinitro-benzene has been extensively studied. Computational chemistry methods have played a crucial role in predicting reaction outcomes and optimizing synthetic routes. These studies have revealed that electronic and steric factors significantly influence the transformation pathways, enabling chemists to design more efficient synthetic strategies.

From a medicinal chemistry perspective, 5-chloro-2-methyl-1,3-dinitro-benzene has been employed in the discovery of new therapeutic agents. Researchers have leveraged its structural features to develop molecules with enhanced bioavailability and reduced toxicity. The nitro groups can be reduced to amino groups under controlled conditions, yielding aromatic amines that are known for their biological activity. This transformation has been particularly useful in designing kinase inhibitors and other targeted therapies.

The environmental impact of handling 5-chloro-2-methyl-1,3-dinitro-benzene is also a critical consideration in modern chemical research. Efforts have been made to develop greener synthetic methods that minimize waste and reduce hazardous byproducts. Catalytic processes and solvent-free reactions are among the innovations being explored to enhance sustainability while maintaining high yields and purity standards.

In conclusion, 5-chloro-2-methyl-1,3-dinitro-benzene (CAS No. 35572-79-3) is a versatile intermediate with broad applications in pharmaceuticals, dyes, and material science. Its unique structural features enable diverse synthetic transformations, making it a valuable building block for innovative research. As scientific understanding advances, new methodologies for utilizing this compound will continue to emerge, further solidifying its importance in modern chemistry.

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